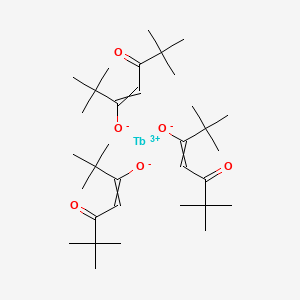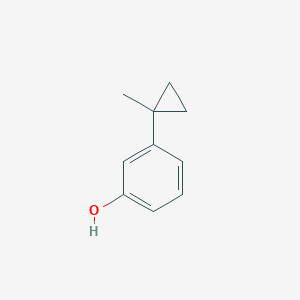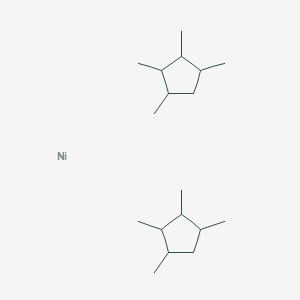
Octamethylnickelocene dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves a multi-step process. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then subjected to further reactions with reagent D to form the final compound “N/A”. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors and continuous flow systems. The process involves the same synthetic routes as in the laboratory but on a larger scale. The use of catalysts and automated control systems ensures consistent quality and high efficiency in the production of “N/A”.
Análisis De Reacciones Químicas
Types of Reactions
The compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “N/A” is converted to its oxidized form.
Reduction: Reducing agents can convert “N/A” back to its reduced state.
Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of “N/A” depend on the type of reaction and the reagents used. For example, oxidation of “N/A” yields product X, while reduction results in product Y. Substitution reactions produce a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: “N/A” is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, “N/A” is used as a probe to study cellular processes and as a marker in imaging techniques.
Medicine: “N/A” has potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: In industrial applications, “N/A” is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of “N/A” involves its interaction with specific molecular targets. Upon entering the biological system, “N/A” binds to target proteins or receptors, triggering a cascade of biochemical events. These events lead to the modulation of cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application of “N/A”.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “N/A” include compounds A, B, and C, which share structural similarities and functional properties.
Uniqueness of “N/A”
What sets “N/A” apart from its similar compounds is its unique ability to undergo specific reactions under mild conditions, making it highly versatile in various applications. Additionally, “N/A” exhibits superior stability and reactivity compared to its counterparts, enhancing its effectiveness in scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H36Ni |
|---|---|
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
nickel;1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/2C9H18.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3; |
Clave InChI |
PQVLXJSTOHTNKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


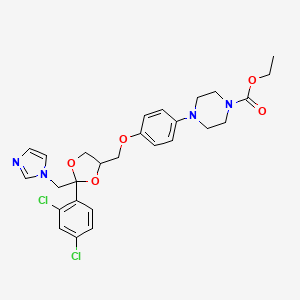
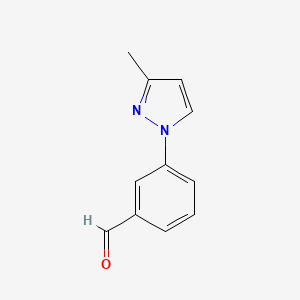
![(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate](/img/structure/B12505599.png)
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)
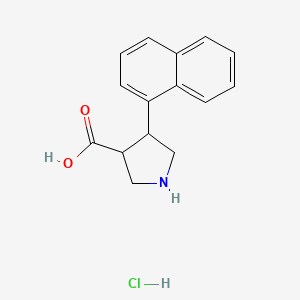
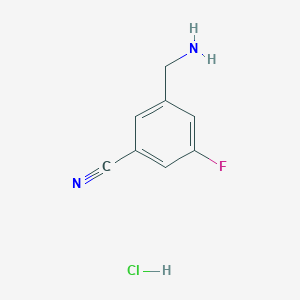
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)
![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
